7-Chloro-4-hydroxyquinazoline: A Comprehensive Technical Guide
7-Chloro-4-hydroxyquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinazoline. It includes a detailed summary of its known quantitative data, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
7-Chloro-4-hydroxyquinazoline, also known as 7-chloroquinazolin-4(3H)-one, is a heterocyclic organic compound with the chemical formula C₈H₅ClN₂O. The following tables summarize its key physicochemical properties based on available data.
| Identifier | Value |
| CAS Number | 31374-18-2 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Solid |
| Property | Value | Notes |
| Melting Point | > 280 °C | Data for the related compound 6-Nitro-7-Chloro-4-Hydroxy quinazoline.[1] A specific experimental melting point for 7-Chloro-4-hydroxyquinazoline is not readily available in the public domain. |
| Boiling Point | 359.887 °C at 760 mmHg | |
| Density | 1.5 g/cm³ | |
| Solubility | Not available | Specific quantitative solubility data in common organic solvents is not readily available.[1] However, quinazoline derivatives' solubility can vary, with some showing solubility in solvents like N,N-dimethylformamide (DMF). |
| pKa | Not available | Experimental pKa data is not readily available. Computational methods can be used to predict pKa values for quinazoline derivatives. |
| logP | Not available | Experimental logP data is not readily available. |
| Refractive Index | 1.71 | |
| Flash Point | 171.454 °C |
Experimental Protocols
Synthesis of 7-Chloro-4-hydroxyquinazoline
A common and effective method for the synthesis of 7-Chloro-4-hydroxyquinazoline is through the condensation of 2-amino-4-chlorobenzoic acid with formamide.
Materials:
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2-amino-4-chlorobenzoic acid
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Formamide
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Deionized water
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Nitrogen gas
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Standard laboratory glassware and heating apparatus
Procedure:
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A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is placed in a round-bottom flask.
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The reaction vessel is aerated with nitrogen gas.
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The mixture is stirred and heated under reflux at 160 °C for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, the mixture is cooled to 80 °C.
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Deionized water is added to the cooled reaction mixture.
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The mixture is then further cooled to -5 °C over a period of 1 hour to precipitate the product.
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The solid product is collected by filtration, washed with cold deionized water, and dried to yield 7-Chloro-4-hydroxyquinazoline.
Characterization
The identity and purity of the synthesized 7-Chloro-4-hydroxyquinazoline can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
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Melting Point Analysis: Determination of the melting point can be used as an indicator of purity.
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High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.[1]
Synthetic Workflow
The following diagram illustrates the synthetic pathway for 7-Chloro-4-hydroxyquinazoline from 2-amino-4-chlorobenzoic acid.
Caption: Synthetic pathway of 7-Chloro-4-hydroxyquinazoline.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the direct interaction of 7-Chloro-4-hydroxyquinazoline with specific biological signaling pathways. However, the quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 7-Chloro-4-hydroxyquinazoline, such as 7-chloro-6-nitro-4-hydroxyquinazoline, are utilized as key intermediates in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases through the inhibition of specific enzymes.[2] Further research is required to elucidate the specific biological targets and mechanisms of action of the parent 7-Chloro-4-hydroxyquinazoline.
